molecular formula C17H13N3O3S B11365699 2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11365699
M. Wt: 339.4 g/mol
InChI Key: YLIHNHIQPUKMOL-UHFFFAOYSA-N
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Description

2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a complex organic compound featuring a nitro group, a benzamide moiety, and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzamide Moiety: The benzamide group is formed by reacting the thiazole derivative with benzoyl chloride in the presence of a base.

    Introduction of the Nitro Group: The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of 2-amino-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-[(2-phenyl-1,3-th

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C17H13N3O3S/c21-16(14-8-4-5-9-15(14)20(22)23)18-10-13-11-24-17(19-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,21)

InChI Key

YLIHNHIQPUKMOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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